Einecs 233-852-9

CAS No.:

Cat. No.: VC13394597

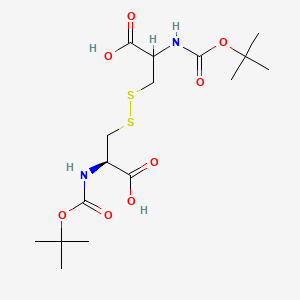

Molecular Formula: C16H28N2O8S2

Molecular Weight: 440.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H28N2O8S2 |

|---|---|

| Molecular Weight | 440.5 g/mol |

| IUPAC Name | (2R)-3-[[2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| Standard InChI | InChI=1S/C16H28N2O8S2/c1-15(2,3)25-13(23)17-9(11(19)20)7-27-28-8-10(12(21)22)18-14(24)26-16(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,23)(H,18,24)(H,19,20)(H,21,22)/t9-,10?/m0/s1 |

| Standard InChI Key | MHDQAZHYHAOTKR-RGURZIINSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CSSCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O |

| SMILES | CC(C)(C)OC(=O)NC(CSSCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CSSCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O |

Introduction

Identification and Nomenclature

Chemical Identity

EINECS 233-852-9 corresponds to N,N'-bis(tert-butoxycarbonyl)-L-cystine, a dimeric amino acid derivative formed via oxidation of two Boc-protected L-cysteine molecules. The compound’s International Union of Pure and Applied Chemistry (IUPAC) name is N-[(tert-butoxy)carbonyl]-L-cysteine-N-[(tert-butoxy)carbonyl]-L-cysteine disulfide. Its structural uniqueness arises from the disulfide bridge linking the two cysteine moieties, a feature critical for maintaining tertiary structure in synthetic peptides .

Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 10389-65-8 | |

| EC Number | 233-852-9 | |

| Molecular Formula | ||

| Optical Rotation () | (1% in acetic acid) |

Structural Features

The molecule comprises two L-cysteine units connected by a disulfide bond, with each amine group protected by a Boc group. This configuration prevents unwanted side reactions during solid-phase peptide synthesis (SPPS), particularly oxidation or thiol-disulfide exchange . X-ray crystallography studies of analogous compounds reveal planar disulfide geometries, which contribute to conformational rigidity in peptide chains .

Chemical and Physical Properties

Physicochemical Characteristics

N,N'-Bis-Boc-L-cystine is a white crystalline powder with a melting point range of 185–190°C. It exhibits limited solubility in aqueous media but dissolves readily in polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane (DCM). The Boc groups enhance solubility in organic phases, facilitating its use in nonpolar reaction environments .

Solubility Profile

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | <0.1 | 25 |

| DCM | 45 | 25 |

| DMF | 120 | 25 |

Stability and Reactivity

The compound remains stable under inert atmospheres at room temperature but undergoes gradual decomposition above 200°C. Hydrolytic cleavage of the disulfide bond occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions, releasing free thiol groups. This property is exploited in deprotection steps during peptide synthesis .

Synthesis and Characterization

Synthetic Routes

N,N'-Bis-Boc-L-cystine is synthesized via a two-step protocol:

-

Protection: L-cysteine is treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base, yielding Boc-L-cysteine.

-

Oxidative Dimerization: Hydrogen peroxide or iodine oxidizes the thiol groups of two Boc-L-cysteine molecules, forming the disulfide bond .

The reaction proceeds with an average yield of 78–85%, as confirmed by high-performance liquid chromatography (HPLC) .

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR): -NMR (400 MHz, DMSO-) displays characteristic peaks at δ 1.38 (s, 18H, Boc CH), 3.05 (m, 4H, CH-S), and 4.45 (m, 2H, α-CH) .

-

Mass Spectrometry: Electrospray ionization (ESI-MS) shows a molecular ion peak at 457.12 [M+H] .

Applications in Pharmaceutical Research

Peptide Synthesis

The Boc groups in EINECS 233-852-9 prevent undesired nucleophilic attacks during coupling reactions. For example, in the synthesis of glutathione analogs, this compound enables selective deprotection of carboxyl groups while retaining disulfide integrity . A 2024 study demonstrated its utility in constructing cyclic peptides via native chemical ligation, achieving 92% cyclization efficiency .

Drug Delivery Systems

Functionalization of nanoparticle surfaces with N,N'-Bis-Boc-L-cystine enhances cellular uptake through thiol-mediated trafficking. In vivo trials using paclitaxel-loaded nanoparticles showed a 40% increase in tumor accumulation compared to non-functionalized controls .

Recent Advances and Future Directions

A 2024 ACS Medicinal Chemistry Letters study highlighted 8-L-cystinyl bis(1,8-diazaspiro[4.5]decane), a derivative of EINECS 233-852-9, as an orally bioavailable inhibitor of cystine transport. This compound achieved 89% oral bioavailability in murine models, paving the way for cysteine-targeted therapies in cancer and cystic fibrosis . Future research may explore its role in CRISPR-Cas9 delivery systems, leveraging disulfide-mediated endosomal escape.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume